6-{2-[3-(4-methoxyphenyl)thiomorpholin-4-yl]-2-oxoethyl}-3,5-dimethyl-7H-furo[3,2-g]chromen-7-one
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Overview
Description
6-{2-[3-(4-methoxyphenyl)thiomorpholin-4-yl]-2-oxoethyl}-3,5-dimethyl-7H-furo[3,2-g]chromen-7-one is a complex organic compound that belongs to the class of furocoumarins. Furocoumarins are known for their diverse biological activities and are often found in various natural products. This particular compound features a unique structure that includes a thiomorpholine ring, a methoxyphenyl group, and a furochromenone core, making it a subject of interest in scientific research.
Preparation Methods
The synthesis of 6-{2-[3-(4-methoxyphenyl)thiomorpholin-4-yl]-2-oxoethyl}-3,5-dimethyl-7H-furo[3,2-g]chromen-7-one can be achieved through a multicomponent condensation reaction. The process involves the following steps:
Starting Materials: The reaction begins with 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid.
Reaction Conditions: The initial interaction of the starting materials occurs in acetonitrile (MeCN). The final formation of the furylacetic acid moiety takes place in acidic media.
Yield: The presented method allows for the synthesis of the target compound with a 74% yield.
Chemical Reactions Analysis
6-{2-[3-(4-methoxyphenyl)thiomorpholin-4-yl]-2-oxoethyl}-3,5-dimethyl-7H-furo[3,2-g]chromen-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-{2-[3-(4-methoxyphenyl)thiomorpholin-4-yl]-2-oxoethyl}-3,5-dimethyl-7H-furo[3,2-g]chromen-7-one has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology: It exhibits significant biological activity and is studied for its potential use as a photosensitizer in photodynamic therapy.
Medicine: The compound’s unique structure makes it a candidate for drug development, especially in the treatment of skin diseases.
Industry: It is employed in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 6-{2-[3-(4-methoxyphenyl)thiomorpholin-4-yl]-2-oxoethyl}-3,5-dimethyl-7H-furo[3,2-g]chromen-7-one involves its interaction with molecular targets and pathways:
Molecular Targets: The compound targets specific enzymes and receptors in biological systems, modulating their activity.
Comparison with Similar Compounds
6-{2-[3-(4-methoxyphenyl)thiomorpholin-4-yl]-2-oxoethyl}-3,5-dimethyl-7H-furo[3,2-g]chromen-7-one can be compared with other similar compounds:
Similar Compounds: Compounds such as 2-(2-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid and other furocoumarins.
Properties
Molecular Formula |
C26H25NO5S |
---|---|
Molecular Weight |
463.5 g/mol |
IUPAC Name |
6-[2-[3-(4-methoxyphenyl)thiomorpholin-4-yl]-2-oxoethyl]-3,5-dimethylfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C26H25NO5S/c1-15-13-31-23-12-24-20(10-19(15)23)16(2)21(26(29)32-24)11-25(28)27-8-9-33-14-22(27)17-4-6-18(30-3)7-5-17/h4-7,10,12-13,22H,8-9,11,14H2,1-3H3 |
InChI Key |
AELATRIOXSYXLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC2=CC3=C(C=C12)C(=C(C(=O)O3)CC(=O)N4CCSCC4C5=CC=C(C=C5)OC)C |
Origin of Product |
United States |
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